molecular formula C19H17NO4 B11393017 N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393017
M. Wt: 323.3 g/mol
InChI Key: JONQRQQTFSAKAI-UHFFFAOYSA-N
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Description

    Reactants: Chromene intermediate, ethoxyphenyl halide

    Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature

    Reaction: Nucleophilic substitution to attach the ethoxyphenyl group

  • Step 3: Formation of Carboxamide Group

      Reactants: Ethoxyphenyl-chromene intermediate, amine (e.g., methylamine)

      Conditions: Solvent (e.g., ethanol), room temperature

      Reaction: Amidation reaction to form the final compound

  • Industrial Production Methods

    Industrial production of N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. The resulting intermediate is then subjected to further functionalization to introduce the ethoxyphenyl and carboxamide groups.

    • Step 1: Formation of Chromene Core

        Reactants: Phenol derivative, α,β-unsaturated carbonyl compound

        Conditions: Acidic or basic catalyst, reflux temperature

        Reaction: Condensation reaction to form the chromene core

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

      Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydroxide)

      Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

    Major Products

      Oxidation: Formation of hydroxylated or carboxylated derivatives

      Reduction: Formation of reduced chromene derivatives

      Substitution: Formation of substituted chromene derivatives

      Hydrolysis: Formation of carboxylic acid and amine derivatives

    Scientific Research Applications

    N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

      Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on its interactions with biological targets and its effects on cellular processes.

      Medicine: Explored as a lead compound for drug development. Its structural features are optimized to enhance pharmacological properties and reduce toxicity.

      Industry: Utilized in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.

    Mechanism of Action

    The mechanism of action of N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
    • N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
    • N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-3-carboxamide

    Uniqueness

    N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethoxyphenyl group and the position of the carboxamide group contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and pharmacological profiles, making it a valuable compound for research and development.

    Properties

    Molecular Formula

    C19H17NO4

    Molecular Weight

    323.3 g/mol

    IUPAC Name

    N-(2-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C19H17NO4/c1-3-23-16-7-5-4-6-14(16)20-19(22)18-11-15(21)13-9-8-12(2)10-17(13)24-18/h4-11H,3H2,1-2H3,(H,20,22)

    InChI Key

    JONQRQQTFSAKAI-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

    Origin of Product

    United States

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